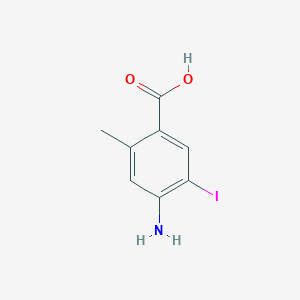
(5-bromo-1H-indazol-4-yl)methanol
Vue d'ensemble
Description
“(5-bromo-1H-indazol-4-yl)methanol” is a chemical compound with the CAS Number: 1934400-08-4 . It has a molecular weight of 227.06 . The IUPAC name for this compound is this compound . It is a solid substance and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrN2O/c9-7-1-2-8-5 (3-10-11-8)6 (7)4-12/h1-3,12H,4H2, (H,10,11) . The linear formula for this compound is C8H7BrN2O .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a boiling point of 434.3±30.0 C at 760 mmHg .Mécanisme D'action
The mechanism of action of (5-bromo-1H-indazol-4-yl)methanol in anti-cancer activity is not fully understood. However, it has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to have a positive effect on insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (5-bromo-1H-indazol-4-yl)methanol in lab experiments is its high yield synthesis method. Additionally, this compound exhibits potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
Orientations Futures
There are many potential future directions for the use of (5-bromo-1H-indazol-4-yl)methanol in scientific research. One potential area of focus is in the development of new anti-cancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in drug development.
Applications De Recherche Scientifique
(5-bromo-1H-indazol-4-yl)methanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus is in the development of new drugs. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-1H-indazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-2-8-5(3-10-11-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJMSOPPCKPRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



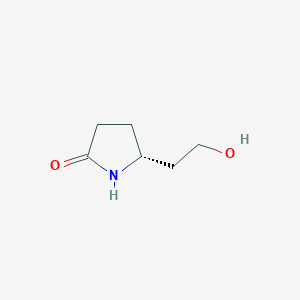
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B3249290.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
![1-Piperidinecarboxylic acid, 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-, 1,1-dimethylethyl ester](/img/structure/B3249298.png)
![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3249313.png)
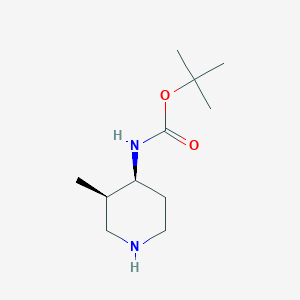

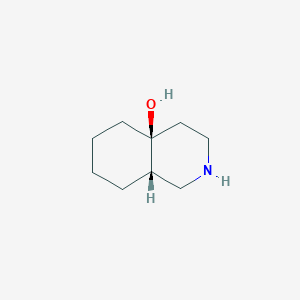

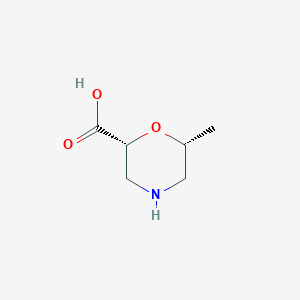

![6-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B3249346.png)
